molecular formula C14H34N4 B1197336 N(1), N(12)-diethylspermine CAS No. 61345-84-4

N(1), N(12)-diethylspermine

Cat. No.: B1197336
CAS No.: 61345-84-4
M. Wt: 258.45 g/mol
InChI Key: PGMIWVSHZMWSSI-UHFFFAOYSA-N
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Description

BIS(ETHYL)SPERMINE, also known as N1,N12-bis(ethyl)spermine, is a synthetic polyamine analogue. Polyamines are organic compounds having two or more primary amino groups. They are essential for cellular growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(ETHYL)SPERMINE typically involves the alkylation of spermine. One common method is the reaction of spermine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl iodide .

Industrial Production Methods

Industrial production of BIS(ETHYL)SPERMINE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

BIS(ETHYL)SPERMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ethylated aldehydes or acids, while substitution can produce a variety of ethylated derivatives .

Scientific Research Applications

BIS(ETHYL)SPERMINE has a wide range of applications in scientific research:

Mechanism of Action

BIS(ETHYL)SPERMINE exerts its effects primarily by interfering with polyamine metabolism. It inhibits the enzymes involved in polyamine biosynthesis, leading to a depletion of intracellular polyamine levels. This disruption in polyamine homeostasis induces apoptosis in cancer cells. Additionally, it acts as a free radical scavenger, protecting DNA from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS(ETHYL)SPERMINE is unique due to its enhanced ability to induce the enzyme spermidine/spermine N1-acetyltransferase, leading to greater depletion of polyamine pools and increased cytotoxicity in cancer cells. This makes it a more potent anticancer agent compared to its natural counterparts .

Properties

CAS No.

61345-84-4

Molecular Formula

C14H34N4

Molecular Weight

258.45 g/mol

IUPAC Name

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine

InChI

InChI=1S/C14H34N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h15-18H,3-14H2,1-2H3

InChI Key

PGMIWVSHZMWSSI-UHFFFAOYSA-N

SMILES

CCNCCCNCCCCNCCCNCC

Canonical SMILES

CCNCCCNCCCCNCCCNCC

Synonyms

1,12-BESm
Be-3-4-3
N(1), N(12)-diethylspermine
N(1),N(12)-bis(ethyl)spermine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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